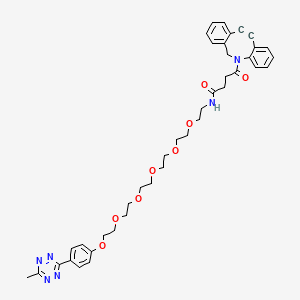
Methyltetrazine-PEG6-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG6-DBCO is a multifunctional bioconjugate reagent that features a methyltetrazine moiety and a dibenzocyclooctyne (DBCO) group, linked by a polyethylene glycol (PEG6) spacer. This compound is widely used in bioorthogonal chemistry, allowing for site-specific labeling and modification of biomolecules such as proteins, antibodies, and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG6-DBCO is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and DBCO via a PEG6 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.
Coupling with PEG6: The activated methyltetrazine is then coupled with PEG6 under mild reaction conditions, typically in the presence of a base such as triethylamine.
Introduction of DBCO: The PEG6-methyltetrazine intermediate is then reacted with DBCO under copper-free click chemistry conditions to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG6-DBCO undergoes several types of chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages without the need for a copper catalyst.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine moiety reacts with trans-cyclooctenes (TCO) to form stable adducts.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-functionalized biomolecules. The reaction is typically carried out in aqueous media at room temperature.
iEDDA Reaction: Common reagents include TCO-functionalized biomolecules.
Major Products Formed
SPAAC Reaction: The major product is a triazole linkage between the DBCO and azide groups.
iEDDA Reaction: The major product is a stable adduct formed between the methyltetrazine and TCO groups.
Scientific Research Applications
Methyltetrazine-PEG6-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in bioorthogonal click chemistry for the site-specific labeling of biomolecules
Biology: Employed in the study of protein-protein interactions, cellular processes, and biomolecular interactions
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents
Industry: Applied in the production of bioconjugates for various industrial applications
Mechanism of Action
Methyltetrazine-PEG6-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety undergoes an inverse electron demand Diels-Alder reaction with TCO, while the DBCO group participates in strain-promoted azide-alkyne cycloaddition with azides. These reactions enable the site-specific labeling and modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to Methyltetrazine-PEG6-DBCO but with a shorter PEG spacer.
Methyltetrazine-PEG5-DBCO: Another variant with a different PEG spacer length.
Uniqueness
This compound is unique due to its PEG6 spacer, which provides enhanced water solubility and flexibility compared to shorter PEG linkers. This makes it particularly suitable for applications requiring high solubility and minimal steric hindrance .
Properties
Molecular Formula |
C40H46N6O8 |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C40H46N6O8/c1-31-42-44-40(45-43-31)34-12-14-36(15-13-34)54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-41-38(47)16-17-39(48)46-30-35-8-3-2-6-32(35)10-11-33-7-4-5-9-37(33)46/h2-9,12-15H,16-30H2,1H3,(H,41,47) |
InChI Key |
LYAWWCSDTUVKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)

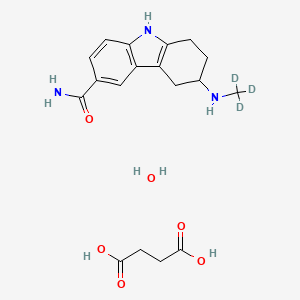
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)




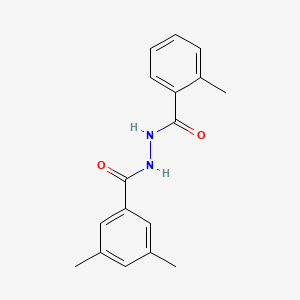
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
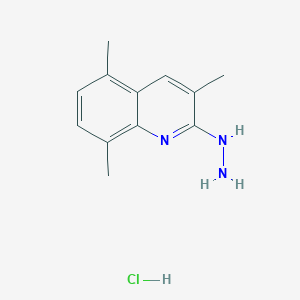
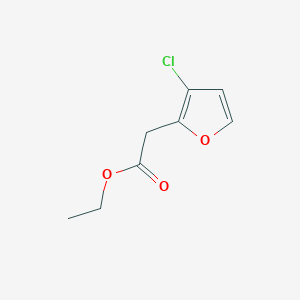
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
